molecular formula C38H70N2O13 B601444 Clarithromycin E-9-Oxime CAS No. 127253-06-9

Clarithromycin E-9-Oxime

Cat. No. B601444
CAS RN: 127253-06-9
M. Wt: 763.0 g/mol
InChI Key: MWBJRTBANFUBOX-IXGVTZHESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clarithromycin Impurity L, also known as 6-O-Methylerythromycin A (Z)-9-oxime, is a derivative of Clarithromycin . It has a molecular formula of C38H70N2O13 .


Synthesis Analysis

The synthesis of Clarithromycin Impurity L involves complex chemical reactions. The process is high in methylation selectivity and simple in after-treatment .


Molecular Structure Analysis

The molecular structure of Clarithromycin Impurity L is complex, with a molecular weight of 762.9 . The InChI representation of its structure is available .


Chemical Reactions Analysis

Clarithromycin Impurity L is involved in various chemical reactions during its synthesis. The reaction mechanism likely involves an acid-base interaction, with chloramine being the electrophilic reagent .


Physical And Chemical Properties Analysis

Clarithromycin Impurity L is a crystalline, white powder . It is soluble in acetone, slightly dissolved in methanol, and insoluble in water .

Scientific Research Applications

  • Impurity Profiling and Stability Indication : Clarithromycin, a semi-synthetic antibiotic, undergoes high-performance liquid chromatography for impurity profiling. This process identifies both manufacturing and degradation impurities, important for ensuring the purity and stability of the drug (Morgan et al., 1990). Similarly, a stability-indicating method for clarithromycin using liquid chromatography aids in separating it from related substances in bulk samples (Abuga et al., 2001).

  • Pharmacokinetics : Clarithromycin's pharmacokinetics, including absorption, distribution, metabolism, and excretion, are critical for determining its therapeutic effectiveness and potential interactions with other drugs (Rodvold, 1999).

  • Ecological Impact : The presence of clarithromycin in aquatic environments poses ecological risks, as seen in studies examining its effects on algae and microbial communities (Peng et al., 2020).

  • Radiation Stability : Research on the stability of clarithromycin under ionizing radiation offers insights into the optimal conditions for its storage and use, ensuring its effectiveness as an antibiotic (Salem et al., 2017).

  • Resistance Mechanisms : Understanding the mechanisms of resistance to clarithromycin, such as mutations in specific genes of bacteria, is crucial for developing effective treatment strategies against resistant strains (Meier et al., 1994).

  • Formulation and Characterization : Studies on clarithromycin formulations, like solid lipid nanoparticles, explore ways to enhance its bioavailability and effectiveness (Öztürk et al., 2019).

  • Antimicrobial Activity : Clarithromycin's antimicrobial activity and pharmacokinetic properties make it a potential therapeutic agent for various infections (Peters & Clissold, 1992).

  • Impact on Anaerobic Fermentation : The effect of clarithromycin on the production of volatile fatty acids during waste activated sludge anaerobic fermentation provides insights into environmental processing and waste management (Huang et al., 2019).

Mechanism of Action

Target of Action

Clarithromycin Impurity L, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibacterial action .

Mode of Action

The mode of action of Clarithromycin Impurity L is believed to be similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin Impurity L may be bacteriostatic or bactericidal .

Biochemical Pathways

It is known that the inhibition of protein synthesis can disrupt various essential biological processes within the bacterial cell, leading to its eventual death .

Pharmacokinetics

Clarithromycin is primarily metabolized by cytochrome p450 (cyp) 3a isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . These properties may provide some insight into the ADME properties of Clarithromycin Impurity L.

Result of Action

The result of Clarithromycin Impurity L’s action is the inhibition of bacterial growth or the killing of bacterial cells by disrupting protein synthesis . This can lead to the effective treatment of various bacterial infections.

Action Environment

The action of Clarithromycin Impurity L can be influenced by various environmental factors. For instance, the reaction temperature and duration can affect the concentration of this impurity . Furthermore, the stability of Clarithromycin Impurity L may be affected by the pH and the presence of other substances in the environment .

Safety and Hazards

When handling Clarithromycin Impurity L, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Clarithromycin Impurity L, like its parent compound Clarithromycin, is a macrolide antibiotic that inhibits bacterial growth by targeting the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and function of bacterial ribosomes .

Cellular Effects

Clarithromycin, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Clarithromycin, the parent compound, exerts its effects at the molecular level by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This interaction could potentially involve enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin in human plasma . This method could potentially be adapted for the study of Clarithromycin Impurity L.

Dosage Effects in Animal Models

Clarithromycin, the parent compound, has been used in various dosages in animal models

Metabolic Pathways

Clarithromycin is extensively metabolized into at least eight metabolites via three metabolic pathways: hydroxylation at the 14 position, N-demethylation, and hydrolysis of the cladinose sugar . Secondary biotransformation was also evident .

Transport and Distribution

It is known that Clarithromycin, the parent compound, is transported and distributed within cells and tissues .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Clarithromycin Impurity L can be achieved via a multi-step process involving several chemical reactions.", "Starting Materials": [ "3,4-Dimethoxybenzoic acid", "Ethyl 3-(4-chlorophenyl)-2-oxo-4-oxazolidinecarboxylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Ethyl 3-(4-chlorophenyl)-2-oxo-4-oxazolidinecarboxylate is reacted with 3,4-Dimethoxybenzoic acid in the presence of sodium hydroxide to form the corresponding ester.", "Step 2: The ester is then hydrolyzed using hydrochloric acid to form the corresponding acid.", "Step 3: The acid is then treated with sodium hydroxide to form the sodium salt.", "Step 4: The sodium salt is then acidified using hydrochloric acid to form the free acid.", "Step 5: The free acid is then treated with sodium chloride to form the sodium salt again.", "Step 6: The sodium salt is then extracted using methanol and ethyl acetate.", "Step 7: The extracted material is then dried and purified to obtain Clarithromycin Impurity L." ] }

CAS RN

127253-06-9

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MWBJRTBANFUBOX-IXGVTZHESA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Clarithromycin oxime

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.